![molecular formula C15H14Cl2O3S B2449581 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 338774-91-7](/img/structure/B2449581.png)
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol” is likely to be an organic compound containing two 4-chlorophenyl groups, a sulfonyl group, and a propanol group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of two phenyl rings (from the 4-chlorophenyl groups) connected by a sulfonyl group and a propanol group . The exact structure would depend on the specific positions of these groups on the phenyl rings.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and propanol groups, as well as the 4-chlorophenyl groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and propanol groups could potentially make the compound more polar .Applications De Recherche Scientifique
Crystal Structure Analysis
The molecule exhibits distinct planar segments, with the sulfonyl plane inclined at specific angles to the plane of other groups, contributing to its molecular structure. This structural configuration can provide insights into the molecular interactions and stability of the compound (Krishnaiah et al., 1995).
Synthesis and Biological Activity
- The compound's enantiomers exhibit equipotent activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, demonstrating its potential in cardiovascular research (Bhagwat et al., 1993).
- Derivatives of this compound have shown anti-tobacco mosaic virus activity, indicating its potential in antiviral research (Chen et al., 2010).
Chemical Synthesis Techniques
- The compound has been used in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, offering a method for synthesizing pyrrolidine derivatives containing phenol fragments (Smolobochkin et al., 2017).
- In radiopharmaceuticals, it has been used in the synthesis of carbon-14 labeled compounds, demonstrating its relevance in labeling studies (Dischino et al., 2003).
Molecular Dynamics and Interactions
- The compound's stereoselective behavior has been studied in the context of L-type calcium channel blockers, highlighting its importance in cardiovascular pharmacology (Carosati et al., 2009).
Potential in Pharmaceutical Research
- Its derivatives have been explored for their potential as GABA B receptor antagonists, adding to its significance in neurological and psychiatric research (Abbenante et al., 1997).
Crystallography and Molecular Structure
- The compound's crystal and molecular structure have been analyzed, providing insights into its biologically active properties (Adamovich et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-15(18,11-2-4-12(16)5-3-11)10-21(19,20)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHWYJAYLPYFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2449498.png)
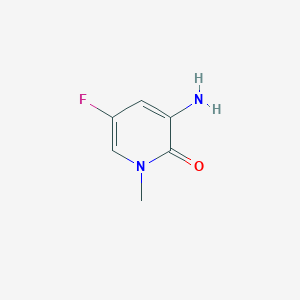

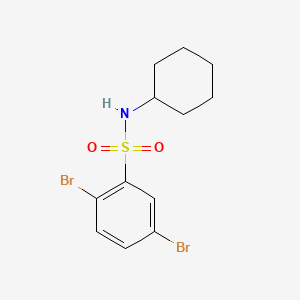
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)
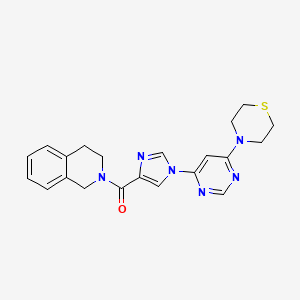
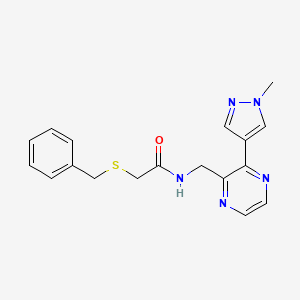
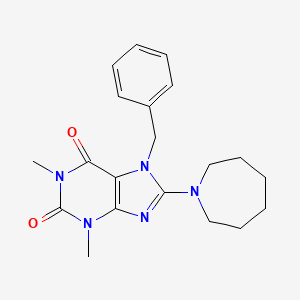

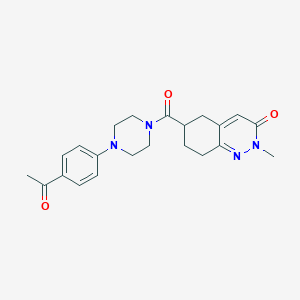
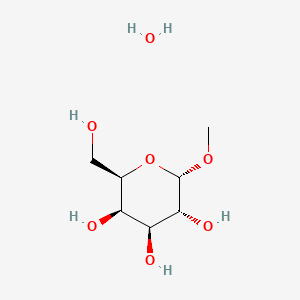
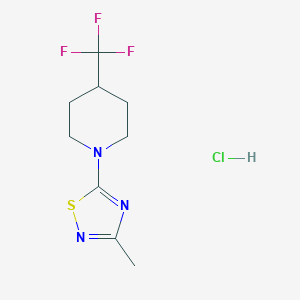
![2-Cyclopropyl-6-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2449517.png)
